

Physical properties of 1-Hydrazino-2-propanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Hydrazino-2-propanol**

Cat. No.: **B171459**

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of **1-Hydrazino-2-propanol**

This technical guide provides a comprehensive overview of the core physical properties of **1-Hydrazino-2-propanol**, tailored for researchers, scientists, and professionals in drug development. This document collates available data into a structured format, details relevant experimental methodologies, and presents a logical workflow for a key physical property determination.

Core Physical Properties

1-Hydrazino-2-propanol is a chemical compound with the molecular formula $C_3H_{10}N_2O$. The physical characteristics of this compound are essential for its handling, application, and development in various scientific fields. A summary of its key physical properties is presented in Table 1.

Table 1: Summary of Physical Properties of **1-Hydrazino-2-propanol**

Property	Value	Source(s)
Molecular Weight	90.12 g/mol	[1] [2] [3] [4]
Boiling Point	171.84 °C (at 760 mmHg)	Chemchart
	244.9 °C (at 760 mmHg)	Chemsrsrc
Melting Point	9.41 °C	Chemchart
Density	1.019 g/cm ³	Chemsrsrc
	1.03 g/cm ³	Chemchart
Flash Point	90.05 °C	Chemchart
	101.9 °C	Chemsrsrc
Water Solubility	198040 mg/L	Chemchart
Physical Form	Solid	[2] [3] [5]

Experimental Protocols for Physical Property Determination

While specific experimental data for the synthesis and characterization of **1-Hydrazino-2-propanol** are not readily available in the public domain, this section outlines detailed, standard experimental protocols for determining the key physical properties listed above. These methodologies are widely accepted in the field of chemistry.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound. The capillary method is a common and accurate technique for this determination.

Protocol: Capillary Melting Point Determination

- Sample Preparation: A small amount of the solid **1-Hydrazino-2-propanol** is finely powdered.

- Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm. The tube is tapped gently to ensure the sample is compact.[6]
- Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus (e.g., a DigiMelt or a Thiele tube setup).
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[1]
- Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.[6]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For liquids, this is a fundamental physical constant.

Protocol: Thiele Tube Method for Boiling Point

- Sample Preparation: A small volume (a few milliliters) of liquid **1-Hydrazino-2-propanol** is placed in a small test tube.
- Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
- Apparatus Assembly: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
- Heating: The side arm of the Thiele tube is gently heated, which allows for uniform heating of the sample.
- Observation and Recording: As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. Heating is continued until a steady stream is observed, and then the heat source is removed. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

Determination of Density

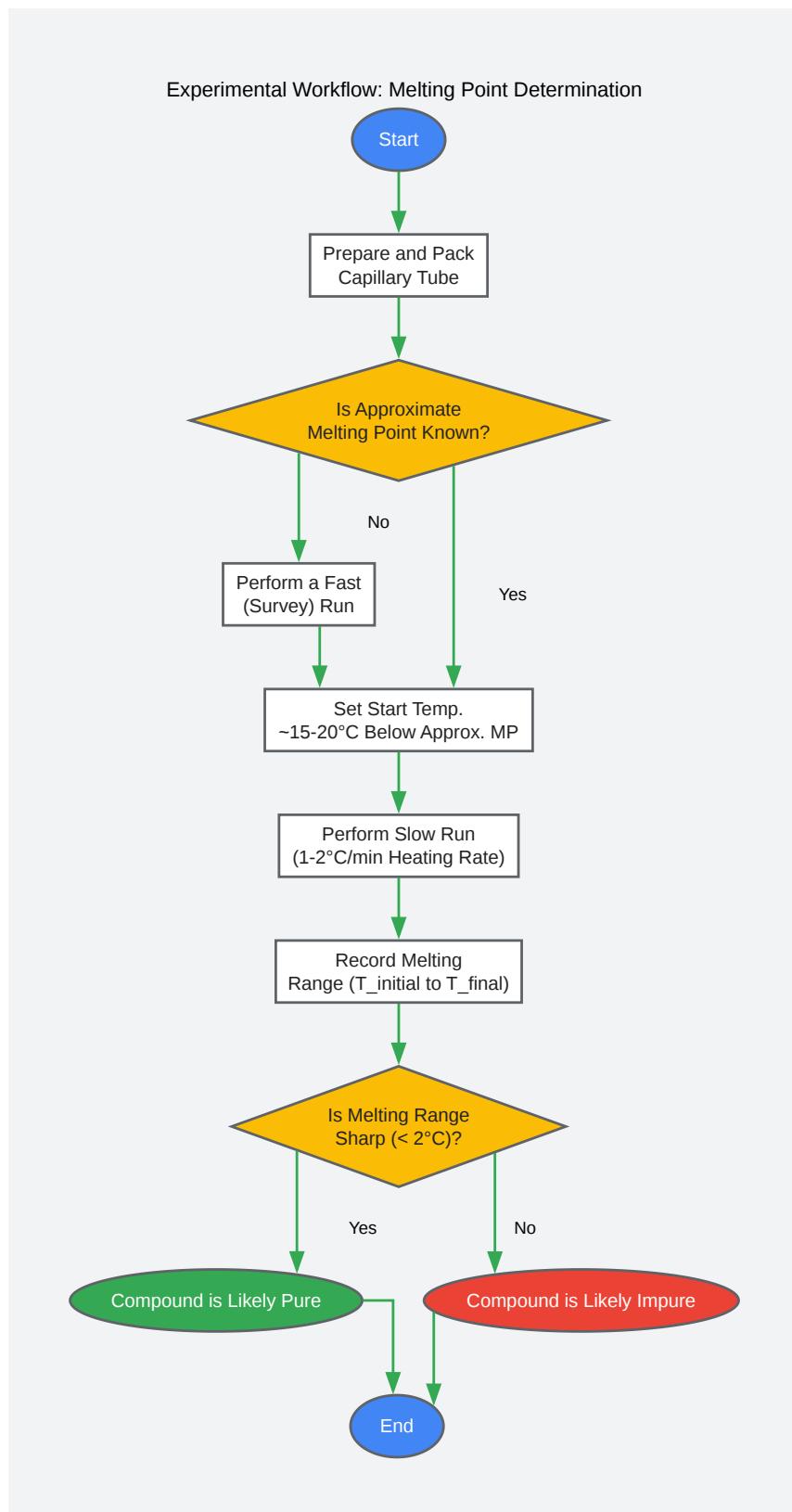
The density of a substance is its mass per unit volume. For liquids, this is often determined using a densitometer.

Protocol: Density Measurement using a Vibrating Tube Densitometer

- Calibration: The densitometer (e.g., an Anton Paar DMA HPM) is calibrated using substances of known density, such as dry air and deionized water.
- Sample Injection: A small, bubble-free sample of liquid **1-Hydrazino-2-propanol** is injected into the oscillating U-tube of the densitometer.
- Measurement: The instrument measures the change in the oscillation frequency of the U-tube when filled with the sample. This frequency change is directly related to the density of the sample.
- Data Acquisition: The density value is typically displayed digitally by the instrument. The measurement is often repeated to ensure accuracy and precision.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.


Protocol: General Solubility Testing

- Sample Preparation: A small, accurately weighed amount of **1-Hydrazino-2-propanol** (e.g., 10 mg) is placed in a test tube.
- Solvent Addition: A known volume of the solvent (e.g., 1 mL of water) is added to the test tube.
- Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.
- Observation: The mixture is visually inspected to determine if the solid has completely dissolved.

- Quantification (if necessary): If the substance dissolves, more solute can be added until saturation is reached. If it does not dissolve, the amount of solvent can be incrementally increased. This allows for a quantitative or semi-quantitative determination of solubility.

Logical Workflow Visualization

As no specific signaling pathways involving **1-Hydrazino-2-propanol** were identified, a logical workflow for a common experimental procedure is provided below. The following diagram illustrates the decision-making process for determining the melting point of a solid organic compound.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the melting point of a solid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. westlab.com [westlab.com]
- 2. (R)-1-hydrazino-2-propanol | C3H10N2O | CID 28082612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. 1-Hydrazinylpropan-2-ol | C3H10N2O | CID 236167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Physical properties of 1-Hydrazino-2-propanol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b171459#physical-properties-of-1-hydrazino-2-propanol\]](https://www.benchchem.com/product/b171459#physical-properties-of-1-hydrazino-2-propanol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com